N-Phenyl-2-(prop-1-en-2-yl)aniline
Overview
Description
N-Phenyl-2-(prop-1-en-2-yl)aniline, also known as 2-Isopropenylaniline, is an organic compound with the molecular formula C9H11N. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a derivative of aniline, where the phenyl group is substituted with a prop-1-en-2-yl group at the second position. It is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-2-(prop-1-en-2-yl)aniline can be synthesized through the alkylation of aniline with propylene. The reaction typically involves the use of a catalyst such as phosphoric acid or aluminum chloride to facilitate the alkylation process. The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow process where aniline and propylene are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is obtained with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-2-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
N-Phenyl-2-(prop-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, potentially resulting in biological effects such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
N-Phenyl-2-(prop-1-en-2-yl)aniline can be compared with other similar compounds, such as:
2-Isopropenylaniline: Similar structure but different substitution pattern.
2-(1-Methylethenyl)aniline: Another isomer with a different position of the double bond.
2-(1-Methylethenyl)benzenamine: Similar compound with a different functional group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Biological Activity
N-Phenyl-2-(prop-1-en-2-yl)aniline, also known as C15H15N, is an organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
This compound can be synthesized through various methods, including the reaction of aniline derivatives with propenyl halides or via multi-component reactions. Its structure features a phenyl group attached to an aniline moiety with a prop-1-en-2-yl substituent, which contributes to its reactivity and biological properties.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, in vitro assays showed significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent inhibitory effects on cell growth. The compound's mechanism appears to involve the disruption of tubulin polymerization, akin to the action of known anticancer agents like combretastatin A4 .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10–33 | Inhibition of tubulin polymerization |
A549 | 23–33 | Induction of apoptosis |
The biological activity of this compound is primarily attributed to its ability to bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry studies have shown that treatment with this compound results in significant accumulation of cells in the G2/M phase, indicating a disruption in normal cell cycle progression .
Case Studies
- Breast Cancer Treatment : In a study involving MCF-7 cells, this compound was found to inhibit cell proliferation significantly. The compound's effects were compared with traditional chemotherapeutics, revealing comparable efficacy with fewer side effects .
- Lung Cancer Models : Another investigation focused on A549 cells demonstrated that this compound could induce apoptosis through reactive oxygen species (ROS) generation. This suggests potential use as a therapeutic agent in lung cancer treatment .
Safety and Toxicity
Safety assessments indicate that this compound has a favorable toxicity profile when evaluated against healthy cell lines. The selectivity for cancer cells over normal cells highlights its potential as a targeted therapeutic agent .
Properties
IUPAC Name |
N-phenyl-2-prop-1-en-2-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h3-11,16H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPYGCSSZMGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90800152 | |
Record name | N-Phenyl-2-(prop-1-en-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90800152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65036-79-5 | |
Record name | N-Phenyl-2-(prop-1-en-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90800152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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